molecular formula C15H18ClNO5 B2618827 Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate CAS No. 2411327-28-9

Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate

Cat. No. B2618827
CAS RN: 2411327-28-9
M. Wt: 327.76
InChI Key: JMYWJOFFRVWPJX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate, also known as CDMEO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMEO belongs to the class of compounds known as arylalkylamines, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response and cancer cell growth. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate is its potential toxicity, which may limit its use in certain in vivo studies.

Future Directions

There are several future directions for research involving Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate. One direction is to further explore its potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammation. Another direction is to investigate its potential use as a tool for studying the mechanisms underlying these processes. Additionally, further studies are needed to better understand the potential toxicity of Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate and its effects on various biological systems.

Synthesis Methods

Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate can be synthesized using a multi-step process that involves the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ethylamine in the presence of a reducing agent to produce the intermediate 2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with methyl acetoacetate in the presence of a base to produce the final product, Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate.

Scientific Research Applications

Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammation.

properties

IUPAC Name

methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO5/c1-20-11-5-4-10(14(16)15(11)22-3)8-9-17-12(18)6-7-13(19)21-2/h4-7H,8-9H2,1-3H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWJOFFRVWPJX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCNC(=O)C=CC(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)CCNC(=O)/C=C/C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoate

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